molecular formula C15H17NO4 B8629180 4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester

4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester

Cat. No. B8629180
M. Wt: 275.30 g/mol
InChI Key: PHWGPICRKIRWAG-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

Diethyl zinc (1.0 M in hexane (118 mL, 118 mmol) was added to a 3-neck round bottom flask containing a stir bar, DCM (120 mL) and equipped with an addition funnel and an Argon inlet adaptor. The solution was cooled to 0° C. before TFA (9.5 mL, 118 mmol) in DCM (40 mL) was added dropwise by addition funnel over 22 minutes. 20 minutes after completion of the addition, CH2I2 was added slowly over 4 minutes. 20 minutes after completion of addition, 4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester (8.10 g, 29.4 mmol) in DCM (30 mL) was added by cannula followed by a rinse with DCM (10 mL). 10 minutes later, the reaction mixture was warmed to room temperature and stirred for 110 hours. The reaction was quenched by addition of 100 mL saturated aqueous NH4Cl. The entire contents of the flask were poured into saturated aqueous NaHCO3 and the aqueous phase was extracted 3× with EtOAc. The combined organics were dried over MgSO4, filtered and concentrated. The residue was dissolved in THF (100 mL), acetone (33 mL) and H2O (33 mL) and N-methylmorpholine-N-oxide (3.45 g, 29.41 mmol) and osmium tetroxide (4 wt % in H2O, 5 mL, 0.818 mmol) were added sequentially. The reaction mixture was stirred 7 hours at room temperature then quenched with 100 mL saturated aqueous Na2S2O3. The entire contents of the flask was poured into H2O and the aqueous layer was extracted 3× with DCM. The combined organics were dried over MgSO4, filtered and concentrated. The resulting residue was purified by silica column chromatography (10% to 25% EtOAc/hexane) to provide 5-Aza-spiro[2.4]heptane-5,6-dicarboxylic acid 5-benzyl ester (5.54 g, 65%).
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
118 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Zn]CC)C.CCCCCC.[C:12]([OH:18])([C:14](F)(F)F)=[O:13].C(I)I.COC([CH:26]1[CH2:30][C:29](=[CH2:31])[CH2:28][N:27]1[C:32]([O:34][CH2:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:33])=O.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Os](=O)(=O)(=O)=O.O.CC(C)=O>[CH2:35]([O:34][C:32]([N:27]1[CH:14]([C:12]([OH:18])=[O:13])[CH2:31][C:29]2([CH2:30][CH2:26]2)[CH2:28]1)=[O:33])[C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1

Inputs

Step One
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.45 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
5 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Name
Quantity
33 mL
Type
solvent
Smiles
O
Name
Quantity
33 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
118 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(I)I
Step Six
Name
Quantity
8.1 g
Type
reactant
Smiles
COC(=O)C1N(CC(C1)=C)C(=O)OCC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 110 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a stir bar
ADDITION
Type
ADDITION
Details
was added dropwise by addition funnel over 22 minutes
Duration
22 min
ADDITION
Type
ADDITION
Details
was added slowly over 4 minutes
Duration
4 min
ADDITION
Type
ADDITION
Details
was added by cannula
WASH
Type
WASH
Details
a rinse with DCM (10 mL)
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 100 mL saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
The entire contents of the flask were poured into saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (100 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 7 hours at room temperature
Duration
7 h
CUSTOM
Type
CUSTOM
Details
then quenched with 100 mL saturated aqueous Na2S2O3
ADDITION
Type
ADDITION
Details
The entire contents of the flask was poured into H2O
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted 3× with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica column chromatography (10% to 25% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
110 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC2(CC2)CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.